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Compound of Interest

Compound Name: (+)-PD 128907 hydrochloride

Cat. No.: B1678606

Technical Support Center: (+)-PD 128907
Hydrochloride

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive guidance on the use of (+)-PD 128907 hydrochloride, with
a focus on strategies to minimize the activation of the D2 dopamine receptor and selectively
target the D3 dopamine receptor.

Frequently Asked Questions (FAQs)

Q1: What is (+)-PD 128907 hydrochloride and what is its primary mechanism of action?

Al: (+)-PD 128907 hydrochloride is a potent and selective agonist for the dopamine D2 and
D3 receptors.[1][2] It displays a higher affinity and functional potency for the D3 receptor
subtype compared to the D2 receptor.[3] Its primary mechanism of action is to bind to and
activate these G protein-coupled receptors (GPCRs), which are coupled to Gai/o proteins,
leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (CAMP)
levels.[4][5]

Q2: How selective is (+)-PD 128907 for the D3 receptor over the D2 receptor?

A2: (+)-PD 128907 hydrochloride shows significant selectivity for the D3 receptor, but the
degree of selectivity can vary depending on the experimental conditions and species. Reports
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indicate that it can be anywhere from 18- to over 900-fold more selective for D3 versus D2
receptors in binding assays.[1][3] For instance, in CHO-K1 cells, it has shown approximately
1000-fold selectivity for human D3 receptors (Ki of 1 nM) over human D2 receptors (Ki of 1183
nM).[2] Functionally, it has been shown to be about 53-fold more selective in activating the D3
receptor.[2]

Q3: How can | minimize D2 receptor activation when using (+)-PD 1289077

A3: The key to minimizing D2 receptor activation is to use the lowest effective concentration
that still elicits a D3-mediated response. Due to its higher affinity for the D3 receptor, lower
doses of (+)-PD 128907 are more likely to result in selective D3 activation.[6] It is crucial to
perform a dose-response curve in your specific experimental model to determine the optimal
concentration. Additionally, co-administration with a selective D2 receptor antagonist can be
employed to block any residual D2 receptor activity.[7][8]

Q4: What are the recommended storage and handling conditions for (+)-PD 128907
hydrochloride?

A4: (+)-PD 128907 hydrochloride should be stored at +4°C.[3] For creating stock solutions, it
is soluble in water up to 10 mM and in DMSO up to 12 mg/mL.[2][3] It is advisable to prepare
fresh dilutions from the stock solution for each experiment.

Data Presentation

Table 1: Binding Affinity (Ki) of (+)-PD 128907 for Dopamine Receptors

Receptor Subtype Species Ki (nM) Reference

D3 Human 1.7 [1]

D3 Rat 0.84 [1]

D2 Human 179 [1]

D2 Rat 620-770 [1][7]

D4 Human 7000 [2]

D4 Rat 720 [7]
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Table 2: Functional Potency (EC50/1C25) of (+)-PD 128907

Effect Receptor/Syst
Assay Type Potency Reference
Measured em
Functional D3 Receptor -~
) o Not Specified EC50: 0.64 nM 2]
Agonism Activation
Inhibition of Cell Ventral
o D2/D3 EC50: 33 nM [7]
Firing Tegmental Area
Inhibition of Cell o
. Substantia Nigra ~ D2/D3 EC50: 38 nM [7]
Firing
Inhibition of
) Caudate-
Dopamine D2/D3 EC50: 66 nM [7]
Putamen
Release
Decrease in
_ _ _ IC25: 61 nM
Dialysate Wild Type Mice D3 ) ) [6]
) (intra-striatal)
Dopamine
Decrease in
) D3 Knockout IC25: 1327 nM
Dialysate ) D2 ) ) [6]
) Mice (intra-striatal)
Dopamine
Decrease in
) ) ) IC25: 0.05 mg/kg
Dialysate Wild Type Mice D3 ) [6]
: (i.p.)
Dopamine
Decrease in
] D3 Knockout IC25: 0.44 mg/kg
Dialysate ) D2 ) [6]
_ Mice (i.p.)
Dopamine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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